(1-tert-Butyl-6-fluoro-1,2,3-benzotriazol-5-yl)boronic acid
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Overview
Description
(1-tert-Butyl-6-fluoro-1,2,3-benzotriazol-5-yl)boronic acid is a boronic acid derivative that features a benzotriazole ring substituted with a tert-butyl group and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-tert-Butyl-6-fluoro-1,2,3-benzotriazol-5-yl)boronic acid typically involves the formation of the benzotriazole ring followed by the introduction of the boronic acid moiety. One common method involves the reaction of 1-tert-butyl-6-fluoro-1,2,3-benzotriazole with a boronic acid derivative under suitable conditions to yield the desired product. The reaction conditions often include the use of a palladium catalyst and a base in an organic solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques would be essential to scale up the synthesis efficiently .
Chemical Reactions Analysis
Types of Reactions
(1-tert-Butyl-6-fluoro-1,2,3-benzotriazol-5-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to the corresponding alcohol.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). The reactions are typically carried out under inert atmosphere conditions to prevent oxidation and other side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in Suzuki-Miyaura cross-coupling reactions, the major product would be a biaryl compound formed by the coupling of the boronic acid with an aryl halide.
Scientific Research Applications
(1-tert-Butyl-6-fluoro-1,2,3-benzotriazol-5-yl)boronic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Investigated for its potential as a probe in biological systems due to its ability to interact with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of (1-tert-Butyl-6-fluoro-1,2,3-benzotriazol-5-yl)boronic acid involves its ability to form stable complexes with various substrates. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in various applications, including as a sensor for detecting sugars and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler boronic acid derivative used in similar applications.
4-Fluorophenylboronic acid: Another fluorinated boronic acid with similar reactivity.
1-tert-Butyl-1H-benzotriazole: A related compound without the boronic acid group, used in corrosion inhibitors and other applications.
Uniqueness
(1-tert-Butyl-6-fluoro-1,2,3-benzotriazol-5-yl)boronic acid is unique due to the combination of the benzotriazole ring, the tert-butyl group, and the boronic acid moiety. This unique structure imparts specific reactivity and stability, making it valuable in specialized applications where other boronic acids may not be as effective.
Properties
IUPAC Name |
(1-tert-butyl-6-fluorobenzotriazol-5-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BFN3O2/c1-10(2,3)15-9-5-7(12)6(11(16)17)4-8(9)13-14-15/h4-5,16-17H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONCFOXYZZZJZGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1F)N(N=N2)C(C)(C)C)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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